1,3-Propanediol-2-13C is a stable isotopic variant of 1,3-propanediol, where the carbon atom at position 2 is labeled with the carbon-13 isotope. This compound has the chemical formula C₃H₈O₂ and is classified as a diol due to the presence of two hydroxyl (-OH) groups. It appears as a colorless, viscous liquid that is miscible with water, making it a valuable solvent in various industrial applications. The compound is primarily utilized as a building block in the production of polymers, particularly polytrimethylene terephthalate, which is used in textiles and other materials .
1,3-Propanediol exhibits low toxicity and does not pose significant hazards when inhaled. It has been studied for its potential effects on various biological systems. For instance, it may influence gut microbiota and intestinal stem cell regulation, contributing to intestinal homeostasis . Furthermore, its low toxicity profile makes it suitable for use in cosmetic formulations and food products .
1,3-Propanediol can be synthesized through several methods:
1,3-Propanediol has diverse applications across various industries:
Research on the interactions of 1,3-propanediol with biological systems indicates that it may affect metabolic pathways involving short-chain fatty acids and other metabolites. Studies utilizing carbon-13 nuclear magnetic resonance spectroscopy have helped elucidate these interactions by tracking metabolic changes in organisms exposed to this compound . Additionally, its role as a non-toxic solvent makes it an attractive candidate for further pharmacological studies.
Several compounds are chemically similar to 1,3-propanediol. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1,2-Propanediol | C₃H₈O₂ | Has hydroxyl groups at positions 1 and 2; used widely in food and pharmaceuticals. |
Ethylene Glycol | C₂H₆O₂ | Commonly used as an antifreeze; higher toxicity compared to 1,3-propanediol. |
Glycerol | C₃H₈O₃ | A triol with three hydroxyl groups; used extensively in food and pharmaceutical industries. |
The uniqueness of 1,3-propanediol lies in its specific structure that allows for distinct chemical reactivity and lower toxicity compared to its counterparts like ethylene glycol.